molecular formula C6H14Hg B090860 Mercury, diisopropyl- CAS No. 1071-39-2

Mercury, diisopropyl-

Cat. No.: B090860
CAS No.: 1071-39-2
M. Wt: 286.77 g/mol
InChI Key: UVUGOJQWNVFTRT-UHFFFAOYSA-N
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Description

Mercury, diisopropyl- is an organomercury compound with the chemical formula ( \text{C}6\text{H}{14}\text{Hg} ). It is a colorless liquid at room temperature and is known for its high toxicity. This compound is primarily used in research settings due to its hazardous nature.

Preparation Methods

Synthetic Routes and Reaction Conditions

Mercury, diisopropyl- can be synthesized through the reaction of mercury(II) chloride with isopropylmagnesium bromide (Grignard reagent) in an anhydrous ether solution. The reaction proceeds as follows: [ \text{HgCl}_2 + 2 \text{C}_3\text{H}_7\text{MgBr} \rightarrow (\text{C}_3\text{H}_7)_2\text{Hg} + 2 \text{MgBrCl} ]

Industrial Production Methods

Due to its high toxicity, mercury, diisopropyl- is not produced on an industrial scale. Its synthesis is typically confined to controlled laboratory environments where strict safety protocols are followed.

Chemical Reactions Analysis

Substitution Reactions with Mercury Halides

Diisopropyl mercury undergoes substitution reactions with mercury(II) halides (HgX₂), forming alkylmercury halides (C₃H₇HgX) and elemental mercury (Hg). These reactions are exothermic and proceed under standard conditions .

Reaction Equation:

C6H14Hg l +HgX22C3H7HgX cr \text{C}_6\text{H}_{14}\text{Hg l }+\text{HgX}_2\rightarrow 2\text{C}_3\text{H}_7\text{HgX cr }

Halide (X)Δ<sub>r</sub>H° (kJ/mol)MethodReference
Cl-94.3 ± 2.1RSC
Br-88.8 ± 1.5RSC
I-65.3 ± 1.7RSC

Key Observations :

  • Chloride substitution is the most exothermic, followed by bromide and iodide.

  • Reaction rates depend on the steric bulk and electronegativity of the halide .

Decomposition Reactions

Diisopropyl mercury decomposes in the presence of excess mercury(II) iodide (HgI₂), forming mercury(I) iodide (Hg₂I₂) and diisopropylmercury iodide (C₃H₇HgI) .

Reaction Equation:

C6H14Hg l +HgI22C3H7HgI cr \text{C}_6\text{H}_{14}\text{Hg l }+\text{HgI}_2\rightarrow 2\text{C}_3\text{H}_7\text{HgI cr }

Δ<sub>r</sub>H° (kJ/mol)MethodReference
-65.3 ± 1.7RSC

Reverse Reaction :
At elevated temperatures, C₃H₇HgI decomposes endothermically:
2C3H7HgIC6H14Hg+HgI22\text{C}_3\text{H}_7\text{HgI}\rightarrow \text{C}_6\text{H}_{14}\text{Hg}+\text{HgI}_2
Δ<sub>r</sub>H° = 242.3 ± 1.9 kJ/mol (measured via calorimetry) .

Redox Behavior

Diisopropyl mercury participates in redox reactions, though experimental data is limited. General pathways include:

Oxidation:

(C3H7)2Hg+O2HgO+CO2+H2O(\text{C}_3\text{H}_7)_2\text{Hg}+\text{O}_2\rightarrow \text{HgO}+\text{CO}_2+\text{H}_2\text{O}

  • Mercury(II) oxide (HgO) is a common product under oxidative conditions .

Reduction:

(C3H7)2Hg+NaBH4Hg+2C3H7H(\text{C}_3\text{H}_7)_2\text{Hg}+\text{NaBH}_4\rightarrow \text{Hg}+2\text{C}_3\text{H}_7\text{H}

  • Reductants like sodium borohydride cleave Hg–C bonds, yielding elemental mercury .

Thermodynamic Stability

The compound’s stability is influenced by steric effects from the isopropyl groups and the strength of Hg–C bonds. Comparative enthalpy data for key reactions:

Reaction TypeΔ<sub>r</sub>H° (kJ/mol)Conditions
Substitution (Cl)-94.3 ± 2.1Liquid phase
Substitution (Br)-88.8 ± 1.5Liquid phase
Decomposition (I)242.3 ± 1.9Liquid phase

Insights :

  • Substitution reactions are thermodynamically favorable (negative Δ<sub>r</sub>H°).

  • Decomposition requires significant energy input, aligning with mercury’s high bond dissociation energy (~100 kJ/mol for Hg–C) .

Scientific Research Applications

Chemical Properties and Toxicity

Mercury, diisopropyl- is known for its toxic nature, which limits its applications primarily to controlled environments such as laboratories. It serves as a reagent in organic synthesis, where it can facilitate various chemical reactions due to its ability to form stable complexes with other molecules. However, its toxicity necessitates stringent safety protocols during handling and disposal.

Applications in Organic Chemistry

1. Reagent in Organic Synthesis

  • Mercury compounds are often utilized as reagents in organic synthesis. Mercury, diisopropyl- can be used to facilitate reactions such as alkylation and oxidation due to its electrophilic nature.
  • Case Study : A study demonstrated the use of mercury compounds in the synthesis of complex organic molecules, showcasing their utility in creating desired functional groups .

2. Environmental Remediation

  • Recent research has focused on developing materials that can effectively remove mercury from contaminated environments. For instance, amine-decorated methacrylic acid-based inverse vulcanized copolymers have shown promising results in mercury adsorption.
  • Performance Data :
    • The amine@poly(S-MA) copolymer exhibited an adsorption capacity of 440 mg/g for mercury removal from aqueous solutions .
    • This method not only enhances the adsorption capacity but also highlights the potential for using modified polymers in environmental cleanup.

Innovative Research Findings

1. Mercury Adsorption Studies

  • Various studies have investigated the efficiency of different materials for mercury removal. The use of amine-functionalized adsorbents has been a focal point due to their enhanced chelating properties.
  • Experimental Setup : Batch adsorption tests were conducted using a 1000 ppm mercury chloride solution. The results indicated that the amine-functionalized copolymer outperformed traditional methods, achieving significant mercury uptake through chemisorption mechanisms .

2. Techniques for Detection and Analysis

  • Advanced techniques such as inductively coupled plasma mass spectrometry (ICP-MS) have been employed for the detection of mercury residues in environmental samples. These methods are crucial for monitoring contamination levels and ensuring public health safety .

Summary of Findings

The applications of mercury, diisopropyl- span several domains, primarily focusing on organic chemistry and environmental remediation. Its role as a reagent is well-established, while ongoing research continues to explore innovative approaches to mitigate mercury contamination through advanced materials.

Application Area Details Performance Metrics
Organic SynthesisUsed as a reagent for various chemical reactionsFacilitates alkylation and oxidation
Environmental RemediationAmine-decorated copolymers for mercury removalAdsorption capacity: 440 mg/g
Detection TechniquesICP-MS for analyzing mercury residues in water samplesHigh sensitivity and accuracy

Mechanism of Action

Mercury, diisopropyl- exerts its effects primarily through the disruption of cellular processes. It binds to thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular function. This binding can cause oxidative stress, leading to cell damage and apoptosis. The compound also interferes with the function of ion channels and receptors, further contributing to its toxic effects.

Comparison with Similar Compounds

Similar Compounds

    Dimethylmercury: Another highly toxic organomercury compound with similar properties.

    Diethylmercury: Similar in structure but with ethyl groups instead of isopropyl groups.

    Diphenylmercury: Contains phenyl groups instead of isopropyl groups.

Uniqueness

Mercury, diisopropyl- is unique due to its specific alkyl groups, which influence its reactivity and toxicity. Compared to dimethylmercury and diethylmercury, it has different steric and electronic properties, affecting its interactions with biological molecules and its overall behavior in chemical reactions.

Biological Activity

Mercury compounds, particularly organomercury compounds such as diisopropyl mercury (DIP), exhibit significant biological activity that can lead to various toxicological effects. This article explores the biological activity of diisopropyl mercury, focusing on its neurotoxicity, oxidative stress induction, and case studies highlighting its impact on human health and the environment.

Diisopropyl mercury is an organomercury compound with the chemical formula C6H15Hg\text{C}_6\text{H}_{15}\text{Hg}. It is a colorless liquid at room temperature and is known for its volatility and ability to cross biological membranes, leading to systemic toxicity.

Mechanisms of Toxicity

Neurotoxicity
Diisopropyl mercury is recognized for its neurotoxic effects. Studies have shown that exposure can lead to cognitive deficits, motor coordination issues, and neurodegeneration. The mechanism involves the disruption of cellular functions, primarily through oxidative stress and apoptosis in neuronal cells. For instance, exposure to inorganic mercury has been linked to increased lipoperoxidation and decreased antioxidant capacity in brain tissues, leading to cell death and functional deficits in the motor cortex .

Oxidative Stress
Mercury compounds induce oxidative stress by generating reactive oxygen species (ROS) that damage cellular components. Research indicates that chronic exposure to inorganic mercury results in significant oxidative damage, characterized by increased nitrite levels and decreased antioxidant defenses . This oxidative stress contributes to neuronal injury and cognitive decline.

Case Study 1: Acute Mercury Poisoning

In a notable case reported in Germany, a 23-year-old male experienced severe neurological symptoms following acute exposure to methylmercury from an unknown source. The patient exhibited dramatic cognitive decline, muscle wasting, and autonomic instability resembling pheochromocytoma. Despite treatment with chelating agents, his condition worsened over time, leading to a persistent vegetative state . This case underscores the severe consequences of mercury exposure on human health.

Case Study 2: School Mercury Incident

A significant incident occurred when a student brought liquid elemental mercury to school, leading to widespread contamination. Over 60 students were exposed, resulting in emergency evacuations and cleanup efforts due to elevated mercury levels in the air . This incident highlights the risks associated with accidental exposure to mercury compounds in educational settings.

Research Findings

Recent studies have provided insights into the biological activity of diisopropyl mercury:

  • Neurobehavioral Effects : Chronic exposure studies have demonstrated that even low doses can impair motor functions and induce neurobehavioral changes in animal models .
  • Cellular Impact : In vitro studies show that diisopropyl mercury can cause apoptosis in neuronal cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction .

Data Table: Effects of Diisopropyl Mercury Exposure

Study TypeExposure LevelObserved EffectsReference
In Vivo (Rats)Low dosesMotor coordination deficits; neuronal apoptosis
Case StudyAcuteSevere cognitive decline; autonomic dysfunction
Environmental CleanupN/AElevated mercury levels; health risks for students

Q & A

Q. What are the methodological challenges in synthesizing diisopropyl mercury compounds, and how can purity be optimized?

Answer:
Synthesis of organomercury compounds like diisopropyl mercury requires strict control of reaction conditions to avoid side reactions and mercury loss. Key steps include:

  • Using anhydrous solvents (e.g., tetrahydrofuran) and low-temperature environments to stabilize reactive intermediates, as seen in organometallic syntheses .
  • Employing mercury salts (e.g., HgCl₂) with organolithium or Grignard reagents, followed by quenching to isolate the product.
  • Purity optimization via distillation under inert atmospheres or recrystallization, with verification using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Contamination risks, such as residual solvents or mercury oxides, must be mitigated using vacuum-line techniques .

Q. How can researchers resolve contradictions in reported thermodynamic stability data for diisopropyl mercury compounds?

Answer:
Discrepancies often arise from variations in experimental conditions (e.g., solvent polarity, temperature) or analytical methods. To address this:

  • Standardize measurement protocols, such as using differential scanning calorimetry (DSC) under controlled atmospheres.
  • Cross-validate results with computational models (e.g., density functional theory) to predict bond dissociation energies and stability trends.
  • Adopt consensus reporting practices for thermodynamic parameters, as recommended for mercury isotope studies .

Q. What advanced analytical techniques are critical for characterizing diisopropyl mercury speciation in environmental samples?

Answer:
Speciation analysis requires multi-technique approaches:

  • Synchrotron-based X-ray absorption spectroscopy (XAS): Identifies mercury oxidation states and coordination environments.
  • Gas chromatography–inductively coupled plasma mass spectrometry (GC-ICP-MS): Quantifies volatile organomercury species at trace levels.
  • Mössbauer spectroscopy: Detects hyperfine interactions unique to mercury complexes.
    Calibration with certified reference materials (CRMs) and interlaboratory comparisons are essential to ensure reproducibility .

Q. How can isotopic fractionation of mercury in diisopropyl compounds inform environmental transformation studies?

Answer:
Mass-dependent and mass-independent fractionation (MDF/MIF) of mercury isotopes provides insights into redox reactions and biotic processes. Methodological steps include:

  • Isotope-ratio measurements via multi-collector ICP-MS with internal standards (e.g., NIST SRM 3133).
  • Data correction for mass bias using the δ²⁰²Hg notation, as standardized in recent protocols .
  • Coupling isotopic data with kinetic models to trace methylation/demethylation pathways in aquatic systems .

Q. What experimental models are most effective for assessing the neurotoxicity of diisopropyl mercury compounds?

Answer:

  • In vitro models: Differentiated human neuroblastoma (SH-SY5Y) cells exposed to sub-μM concentrations, with endpoints like reactive oxygen species (ROS) production and mitochondrial dysfunction.
  • In vivo models: Zebrafish embryos for developmental neurotoxicity screening, leveraging their blood-brain barrier permeability and genetic tractability.
  • Mechanistic studies: Use of fluorescent mercury probes (e.g., HgGreen) to visualize cellular uptake and localization .

Q. How can bioavailability of diisopropyl mercury in ecosystems be predicted using computational models?

Answer:

  • Fugacity-based models: Estimate phase partitioning (air/water/sediment) using log Kₒw (octanol-water partition coefficients) and Henry’s law constants.
  • Biotic ligand models (BLMs): Predict toxicity by simulating mercury binding to biological receptors (e.g., fish gills).
  • Machine learning: Train algorithms on datasets from mercury-contaminated sites (e.g., Amazon Basin) to identify bioavailability drivers like pH and dissolved organic carbon .

Q. What are the key data gaps in understanding the bioaccumulation potential of diisopropyl mercury?

Answer:

  • Limited experimental bioaccumulation factors (BCFs) for higher trophic levels (e.g., predatory fish).
  • Lack of long-term field studies on biomagnification in food webs.
  • Recommendations: Prioritize controlled mesocosm experiments and leverage global mercury inventories to fill these gaps .

Q. How should researchers validate contradictory findings in mercury compound studies during peer review?

Answer:

  • Require raw data submission (e.g., chromatograms, spectral peaks) for independent verification.
  • Encourage replication studies across laboratories using harmonized protocols.
  • Address analytical variability through detailed method sections, including instrument parameters and quality control steps .

Properties

IUPAC Name

di(propan-2-yl)mercury
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C3H7.Hg/c2*1-3-2;/h2*3H,1-2H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVUGOJQWNVFTRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Hg]C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14Hg
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50147914
Record name Mercury, diisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1071-39-2
Record name Bis(1-methylethyl)mercury
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1071-39-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mercury, diisopropyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001071392
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mercury, diisopropyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50147914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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